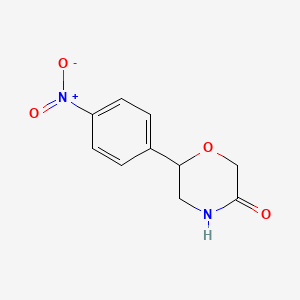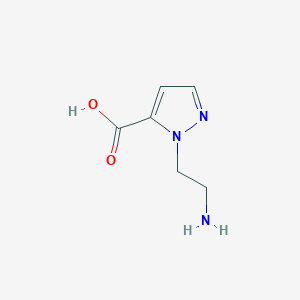![molecular formula C13H15BrN2O3 B12830290 Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a brominated dihydropyrrolopyridine core, and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-ol and 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Esterification: The tetrahydro-2H-pyran-4-ol undergoes esterification with 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors for controlled esterification reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization methods for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted pyrrolopyridine derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: The tetrahydropyran ring can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors due to the presence of the brominated pyrrolopyridine core.
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The brominated pyrrolopyridine core can interact with enzyme active sites, potentially inhibiting their activity. The ester functional group may facilitate cellular uptake and distribution.
Molecular Targets and Pathways
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Cellular Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Lacks the tetrahydropyran ring, making it less versatile in synthetic applications.
Tetrahydro-2H-pyran-4-yl esters: Similar esters with different substituents on the pyrrolopyridine core.
Uniqueness
Structural Complexity: The combination of a tetrahydropyran ring and a brominated pyrrolopyridine core is unique, providing distinct chemical reactivity and biological activity.
Versatility: The compound’s structure allows for diverse chemical modifications, making it valuable in various research and industrial applications.
This detailed overview highlights the significance of Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in scientific research and industrial applications
特性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC名 |
oxan-4-yl 6-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-7-12-11(15-8-9)1-4-16(12)13(17)19-10-2-5-18-6-3-10/h7-8,10H,1-6H2 |
InChIキー |
NYAQFTMSGBDKDG-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC(=O)N2CCC3=C2C=C(C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


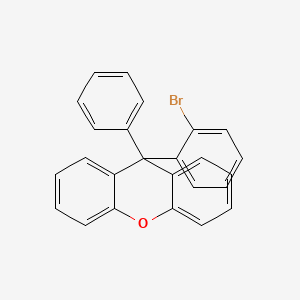


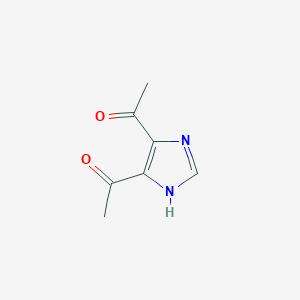
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


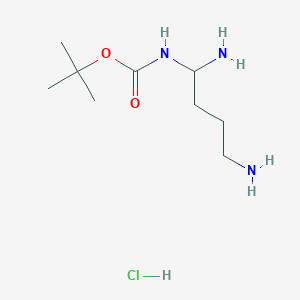
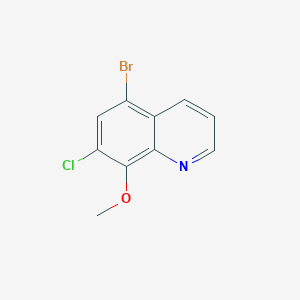
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

